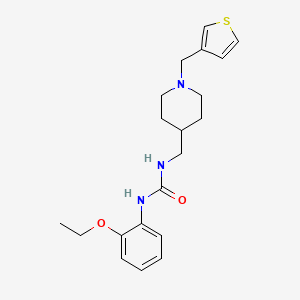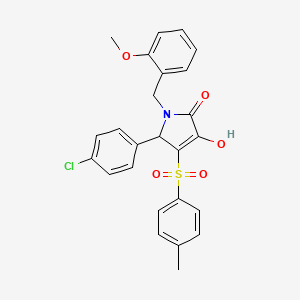
1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea" is a member of the diaryl urea class, which is significant in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of diaryl ureas is represented and has been evaluated for various biological activities, including anticancer and antiangiogenic effects. These compounds are characterized by the presence of two aryl groups attached to a urea moiety, and their biological activity can be influenced by the substitution pattern on the aryl rings and the nature of the linkers between these rings and the urea group.
Synthesis Analysis
The synthesis of diaryl ureas typically involves the reaction of an aryl isocyanate with an amine. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and demonstrated significant antiproliferative effects against various cancer cell lines . Similarly, novel 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors, with the most potent compounds bearing hydrophobic groups in the terminal phenyl ring . These methods could potentially be adapted for the synthesis of "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of diaryl ureas is crucial for their biological activity. The presence of specific substituents and their positions on the aryl rings can significantly influence the binding affinity and selectivity towards biological targets. For example, the presence of a thioether linker and the arylurea moiety in the meta position was found to be essential for the high potency of certain VEGFR-2 inhibitors . The molecular structure of "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea" would likely exhibit similar considerations, where the ethoxy and thiophen-3-ylmethyl groups could impact its biological interactions.
Chemical Reactions Analysis
Diaryl ureas can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The papers provided do not detail specific reactions for the compound , but they do suggest that the urea moiety is a key functional group for the biological activity of these compounds. The reactivity of the urea group, along with the substituents on the aryl rings, could be explored to further modify the compound and enhance its biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and melting point, are influenced by the nature of the substituents and the overall molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. While the papers do not provide specific data on the physical and chemical properties of "1-(2-Ethoxyphenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea," they do indicate that the structural features of diaryl ureas are critical for their biological activities and could be optimized for better drug-like properties .
科学的研究の応用
Biochemical Evaluation and Synthetic Approaches
A study focused on the synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, highlighting the impact of spacer length and conformational flexibility on antiacetylcholinesterase activity. This research suggests potential applications in designing inhibitors targeting acetylcholinesterase, a key enzyme in cholinergic neurotransmission (Vidaluc et al., 1995).
Another study demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcasing a methodology for functionalizing ureas through nucleophilic addition, which can be pivotal for creating complex molecules with potential pharmacological activities (Smith et al., 2013).
Research on the synthesis, enzyme inhibition, and anticancer investigations of unsymmetrical 1,3-disubstituted ureas introduced novel compounds showing promising enzyme inhibition and anticancer activities. This highlights the therapeutic potential of urea derivatives in cancer treatment (Mustafa et al., 2014).
Pharmacological Applications
A study on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) detailed the development of compounds with enhanced pharmacokinetic profiles and significant efficacy in reducing inflammatory pain, underscoring the potential of urea derivatives in pain management and inflammation (Rose et al., 2010).
The crystal structure analysis of metobromuron, a phenylurea herbicide, provides insights into the molecular interactions and stability of urea compounds, which can be valuable for the design of new herbicides and pharmacologically active molecules (Kang et al., 2015).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-25-19-6-4-3-5-18(19)22-20(24)21-13-16-7-10-23(11-8-16)14-17-9-12-26-15-17/h3-6,9,12,15-16H,2,7-8,10-11,13-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUSGRBUWSRHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B2542297.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2542300.png)
![N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2542303.png)
![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)
![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)
![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)
![(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B2542314.png)